molecular formula C17H19NO5S B344943 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid CAS No. 893669-84-6

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid

Cat. No.: B344943
CAS No.: 893669-84-6
M. Wt: 349.4g/mol
InChI Key: WIMBLWFLKNPNMH-UHFFFAOYSA-N
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Description

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonyl group linked to an amine. Structural analogs of this compound, such as those featuring methoxy and sulfonamide substituents on an aromatic core, have demonstrated significant research value in medicinal chemistry, particularly as inhibitors of specific enzymatic targets. For instance, closely related sulfonamide-benzoic acid compounds have been identified as inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme that plays a critical role in cell proliferation and is a target in oncological research . The combination of a benzoic acid moiety and a sulfonamide group in a single molecule creates a multifunctional scaffold that can be further modified, making it a versatile intermediate in organic synthesis and drug discovery efforts . Researchers are exploring these compounds for potential applications in developing novel therapeutic agents. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)18-14-7-5-4-6-13(14)17(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBLWFLKNPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid typically involves multiple steps. One common approach is to start with the sulfonylation of 2-methoxy-5-(methylethyl)aniline using a sulfonyl chloride derivative. This intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the sulfonyl group produces a sulfide derivative.

Scientific Research Applications

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid with analogous sulfonamide and sulfonyl benzoic acid derivatives, highlighting structural and functional differences:

Compound Name Key Substituents Functional Groups Molecular Weight Key Properties/Applications References
This compound 2-methoxy, 5-isopropyl on sulfonyl phenyl ring Benzoic acid, sulfonamide ~349.4 g/mol* Intermediate for sulpiride-like drugs; optimized synthesis via ammonium hydroxide .
2-Methoxy-5-(methylsulfonyl)benzoic acid 2-methoxy, 5-methylsulfonyl Benzoic acid, sulfonyl 244.25 g/mol Higher solubility in polar solvents; used in agrochemical intermediates .
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid 2-chloro, 5-CF₃ on aryl ring Benzoic acid, sulfonamide 345.7 g/mol Enhanced lipophilicity due to CF₃ group; potential use in herbicides or kinase inhibitors .
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid 5-chloro, 2-ethoxy on sulfonyl phenyl ring Benzoic acid, sulfonamide ~355.8 g/mol Improved metabolic stability; tested in anti-inflammatory drug candidates .
5-Methylsulfonyl-2-methoxybenzoic acid 2-methoxy, 5-methylsulfonyl Benzoic acid, sulfonyl 244.25 g/mol Intermediate in UV stabilizers or surfactants; methyl ester derivatives enhance bioavailability .

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The methylethyl (isopropyl) group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methylsulfonyl or methoxy). This may reduce solubility in aqueous media but improve membrane permeability in drug candidates .

Synthetic Optimization :

  • Ammonium hydroxide is preferred over gaseous ammonia for amination reactions to prevent surface coating and ensure higher yields in sulfonamide benzoic acids .
  • Methyl ester derivatives (e.g., methyl 2-methoxy-5-methylsulfonylbenzoate ) are often synthesized to improve handling and facilitate further functionalization.

Biological and Industrial Relevance :

  • Compounds with methylsulfonyl groups (e.g., ) are widely used in agrochemicals due to their stability under environmental conditions.
  • Sulfonamide-linked benzoic acids (e.g., ) are explored for therapeutic applications, leveraging their ability to interact with biological targets like enzymes or receptors.

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Melting Point (°C)
This compound 3.2* 0.12 180–182
2-Methoxy-5-(methylsulfonyl)benzoic acid 1.8 2.5 155–157
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid 2.9 0.25 168–170

*Predicted using computational tools.

Biological Activity

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid, also known by its chemical formula C19H23NO6S, is a compound that has garnered attention due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C19H23NO6S
  • Molar Mass : 393.45 g/mol
  • Density : 1.267 g/cm³ (predicted)
  • Melting Point : 146-148 °C
  • pKa : 3.96 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Proteostasis Network Modulation : The compound has been studied for its ability to influence the proteostasis network, particularly in enhancing the activity of cathepsins B and L, which are crucial for protein degradation and turnover in cells. This modulation is significant in the context of aging and age-related diseases, where proteostasis is often compromised .
  • Antimicrobial Activity : Recent studies have indicated that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro assays have shown growth inhibition zones of up to 15 mm against these strains, suggesting significant potential as an antimicrobial agent .
  • Antibiofilm Activity : In addition to its antimicrobial effects, the compound has demonstrated moderate antibiofilm activity against certain bacterial strains, which is crucial for preventing biofilm-related infections .

Study 1: Proteostasis Network Modulation

A study published in Molecules evaluated several benzoic acid derivatives, including our compound of interest. The results indicated that it significantly activated the chymotrypsin-like activity in cell-based assays, suggesting its potential as a modulator of cellular proteostasis. The study highlighted that compounds enhancing cathepsin activity could be promising candidates for anti-aging therapeutics .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, various derivatives were screened for their effectiveness against common pathogens. The results showed that this compound produced substantial inhibition against Enterococcus faecium, with a minimum inhibitory concentration (MIC) of 125 µg/mL. This suggests a viable application in treating infections caused by resistant bacterial strains .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Proteostasis ModulationActivation of cathepsins B and L
Antimicrobial ActivityGrowth inhibition zones (up to 15 mm) against Gram-positive bacteria
Antibiofilm ActivityModerate effect on biofilm formation
PropertyValue
Molecular FormulaC19H23NO6S
Molar Mass393.45 g/mol
Density1.267 g/cm³
Melting Point146-148 °C
pKa3.96 (predicted)

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